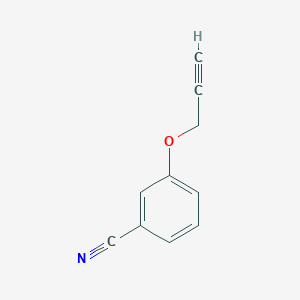

3-(Prop-2-yn-1-yloxy)benzonitrile

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-prop-2-ynoxybenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c1-2-6-12-10-5-3-4-9(7-10)8-11/h1,3-5,7H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HROAIHLPIWAREZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CC=CC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237748-26-4 | |

| Record name | 3-(prop-2-yn-1-yloxy)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Reactivity of 3 Prop 2 Yn 1 Yloxy Benzonitrile

Reactivity of the Terminal Alkyne Moiety

The terminal alkyne group in 3-(prop-2-yn-1-yloxy)benzonitrile is a versatile functional group that participates in a variety of chemical transformations, including cycloadditions, cross-coupling reactions, and hydrofunctionalizations. These reactions allow for the introduction of diverse structural motifs, making this compound a valuable building block in organic synthesis.

Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) and Related Click Chemistry

The copper-catalyzed alkyne-azide cycloaddition (CuAAC) is a prominent example of click chemistry, known for its high efficiency and selectivity. In the context of this compound, the terminal alkyne readily reacts with organic azides in the presence of a copper(I) catalyst to form 1,4-disubstituted 1,2,3-triazoles. This reaction is characterized by its mild conditions, high yields, and tolerance of a wide range of functional groups.

The general scheme for the CuAAC reaction involving this compound is as follows:

Table 1: Examples of CuAAC Reactions with this compound

| Azide (B81097) Reactant | Catalyst | Solvent | Product |

| Benzyl azide | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-Benzyl-4-((3-cyanophenoxy)methyl)-1H-1,2,3-triazole |

| Azidoethane | [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | 1-Ethyl-4-((3-cyanophenoxy)methyl)-1H-1,2,3-triazole |

| Phenyl azide | Copper(I) iodide | THF | 1-Phenyl-4-((3-cyanophenoxy)methyl)-1H-1,2,3-triazole |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira Coupling)

The terminal alkyne of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. This reaction involves the coupling of the terminal alkyne with aryl or vinyl halides in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. The Sonogashira coupling provides a direct method for the formation of a carbon-carbon bond between the alkyne and the halide partner, leading to the synthesis of disubstituted alkynes.

A representative Sonogashira coupling reaction is shown below:

Table 2: Examples of Sonogashira Coupling with this compound

| Aryl/Vinyl Halide | Palladium Catalyst | Co-catalyst | Base | Solvent | Product |

| Iodobenzene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 3-((3-Phenylprop-2-yn-1-yl)oxy)benzonitrile |

| 4-Bromotoluene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF | 3-((3-(p-Tolyl)prop-2-yn-1-yl)oxy)benzonitrile |

| (E)-1-Iodo-2-phenylethene | Pd(OAc)₂/XPhos | CuI | Cs₂CO₃ | Dioxane | 3-((5-Phenylpent-4-en-2-yn-1-yl)oxy)benzonitrile |

Intramolecular Cyclizations and Rearrangements

The propargyl ether moiety in this compound can undergo intramolecular cyclization and rearrangement reactions, often catalyzed by transition metals. These transformations can lead to the formation of various heterocyclic and carbocyclic structures. For instance, under specific conditions, a Claisen-type rearrangement could potentially occur, although this is less common for aryl propargyl ethers compared to their allyl counterparts. More prevalent are intramolecular hydroarylation reactions, where the alkyne undergoes cyclization onto the appended aromatic ring, typically facilitated by a metal catalyst like gold or platinum.

Stereoselective Functionalization of the Alkyne

Recent advancements in catalysis have enabled the stereoselective functionalization of terminal alkynes. rsc.orgrsc.orgnih.gov These methods allow for the controlled synthesis of either (E)- or (Z)-alkenes from the alkyne precursor. rsc.orgrsc.orgnih.gov For this compound, this would involve reactions such as stereodivergent hydrogenation, hydroboration, or hydrosilylation. rsc.orgrsc.orgnih.gov The choice of catalyst and ligands is crucial in dictating the stereochemical outcome of these transformations. rsc.orgrsc.orgnih.gov For example, specific cobalt or nickel catalysts can be employed for the selective semi-hydrogenation to either the cis or trans alkene. rsc.orgrsc.orgnih.gov Similarly, copper-catalyzed hydroboration can yield stereodefined vinylboronates. nih.gov

Hydrofunctionalization Reactions

Hydrofunctionalization reactions involve the addition of an H-X molecule across the carbon-carbon triple bond of the alkyne. This class of reactions provides a direct and atom-economical route to functionalized alkenes.

Hydration : The addition of water to the terminal alkyne of this compound, typically catalyzed by mercury, gold, or other transition metals, follows Markovnikov's rule to produce a methyl ketone after tautomerization of the initially formed enol. mdpi.com

Hydroamination : The addition of an N-H bond from an amine across the alkyne can be catalyzed by various metals. The regioselectivity (Markovnikov or anti-Markovnikov) is dependent on the catalyst and reaction conditions.

Hydrocyanation : The addition of hydrogen cyanide across the triple bond can be achieved, though this reaction is less common for simple alkynes and often requires specific catalysts.

Metal-catalyzed hydrofunctionalization reactions offer a direct pathway to 1,1-disubstituted alkenes, though achieving high Markovnikov selectivity can be challenging due to electronic and steric factors. rsc.org

Transformations Involving the Nitrile Functional Group

The nitrile group (-C≡N) on the aromatic ring of this compound is a versatile functional handle that can be converted into various other functional groups. researchgate.net

Hydrolysis : The nitrile can be hydrolyzed to a carboxylic acid under acidic or basic conditions. numberanalytics.com The reaction proceeds through an amide intermediate, which can sometimes be isolated under milder conditions. numberanalytics.comlibretexts.org

Reduction : The nitrile group can be reduced to a primary amine (-(CH₂)NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄). numberanalytics.comlibretexts.org Partial reduction to an aldehyde can be achieved using reagents such as diisobutylaluminum hydride (DIBAL-H). numberanalytics.com

Addition of Grignard Reagents : Grignard reagents add to the electrophilic carbon of the nitrile to form an imine intermediate, which upon aqueous workup, hydrolyzes to a ketone. libretexts.org

Cycloaddition Reactions : The nitrile group can participate in cycloaddition reactions. For instance, reaction with azides can yield tetrazoles, which are important heterocyclic compounds. numberanalytics.com

The reactivity of the nitrile group provides a pathway to a wide array of derivatives, complementing the transformations possible at the alkyne terminus. researchgate.net

[2+2+2] Cycloaddition Reactions with Alkynes for Heterocycle Synthesis

The nitrile group of this compound can participate in cycloaddition reactions. Aromatic nitriles can undergo various cycloaddition reactions, including [2+2], [3+2], and [4+2] cycloadditions, leading to the formation of diverse heterocyclic structures. numberanalytics.com For instance, the [3+2] cycloaddition of sydnones with alkynes is a known method for synthesizing pyrazoles. beilstein-journals.orgbeilstein-journals.org These reactions often require thermal conditions, and their regioselectivity can be influenced by the substituents on the alkyne. beilstein-journals.org

Nitrile oxides, which can be generated in situ, readily undergo 1,3-dipolar cycloaddition reactions with alkynes to form isoxazoles. nih.govmdpi.comorganic-chemistry.org This reaction is a powerful tool for the synthesis of these important five-membered heterocycles. nih.gov The regioselectivity of the cycloaddition is governed by frontier molecular orbital interactions between the nitrile oxide (the 1,3-dipole) and the alkyne (the dipolarophile). mdpi.com

In a relevant study, 2-methyl-3-(prop-2-yn-1-yloxy)quinoline was successfully converted to the corresponding isoxazole-fused quinoline (B57606) derivative. nih.gov This transformation proceeded in good yield, demonstrating the utility of intramolecular nitrile oxide cycloaddition for constructing complex heterocyclic systems. nih.gov The reaction conditions involved treating the starting material with tert-butyl nitrite (B80452) (TBN) and N-chlorosuccinimide (NCS) in acetonitrile (B52724) at elevated temperatures. nih.gov

Table 1: Synthesis of Isoxazole-Fused Quinolines

| Substrate | Product | Yield (%) |

|---|---|---|

| 2-methyl-3-(prop-2-yn-1-yloxy)quinoline (3a) | Corresponding isoxazole-fused product (4a) | 80 |

| Substituted phenyl ring substrate (3b) | Corresponding isoxazole-fused product (4b) | 77 |

| Substituted phenyl ring substrate (3c) | Corresponding isoxazole-fused product (4c) | 24 |

| Ester-substituted substrate (3d) | Corresponding isoxazole-fused product (4d) | 79 |

| Ester-substituted substrate (3e) | Corresponding isoxazole-fused product (4e) | 65 |

| Ester-substituted substrate (3f) | Corresponding isoxazole-fused product (4f) | 56 |

| Ester-substituted substrate (3g) | Corresponding isoxazole-fused product (4g) | 71 |

| Ester-substituted substrate (3h) | Corresponding isoxazole-fused product (4h) | 68 |

| L-menthol derivative (3k) | Corresponding isoxazole-fused product (4k) | 35 |

| Sugar derivative (3l) | Corresponding isoxazole-fused product (4l) | 22 |

| Phytol derivative (3m) | Corresponding isoxazole-fused product (4m) | 67 |

Data sourced from a study on the synthesis of isoxazole-fused tricyclic quinazoline (B50416) alkaloid derivatives. nih.gov

The electron-withdrawing nature of the nitrile group deactivates the aromatic ring towards electrophilic aromatic substitution. fiveable.me However, these reactions can still occur, typically directing incoming electrophiles to the meta position.

Aromatic nitriles can also participate in radical reactions. The cyano group can act as a radical acceptor in cascade reactions, which allows for the construction of complex carbocyclic and heterocyclic structures. rsc.org

Reactivity of the Aryl Ether Linkage

The aryl ether linkage in this compound is another key site for chemical transformations, primarily involving cleavage or rearrangement.

The cleavage of the C-O bond in aryl ethers is a synthetically important transformation. Propargyl ethers can be depropargylated to the parent alcohols under various conditions. nih.govresearchgate.net One method involves the use of a low-valent titanium reagent, generated from Ti(O-i-Pr)₄, TMSCl, and Mg, which effectively cleaves the C-O bond under mild conditions. nih.govresearchgate.net Another approach utilizes 10% Pd/C in water for the depropargylation of aryl propargyl ethers. researchgate.net

Reductive cleavage of aryl ethers can also be achieved using lithium metal. nih.gov While the cleavage of aryl alkyl ethers can sometimes lack selectivity, the use of an aryl silyl (B83357) ether has been shown to favor the cleavage of the Ar-O bond, leading to the formation of an aryllithium species. nih.gov

Aryl propargyl ethers are known to undergo thermal rearrangements, most notably the Claisen rearrangement. nsf.govacs.org This nih.govnih.gov-sigmatropic rearrangement typically involves the migration of the propargyl group to the ortho position of the aromatic ring, forming an allene (B1206475) intermediate. nsf.govacs.orgorganic-chemistry.org This intermediate can then undergo further transformations, such as intramolecular Diels-Alder reactions or tautomerization followed by electrocyclization, to yield various cyclic products like benzopyrans. nsf.govacs.org

The regioselectivity of the initial Claisen rearrangement can be influenced by substituents on the aromatic ring. nsf.govacs.org Computational studies have shown that the reaction can proceed through different pathways depending on the substitution pattern, leading to a variety of products. nsf.govacs.org For instance, rearrangement to a less sterically hindered position is often favored. nsf.govacs.org The para-Claisen rearrangement of aryl propargyl ethers is also possible and involves a two-step nih.govnih.gov-sigmatropic rearrangement process. nih.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Lithium aluminum hydride |

| Grignard reagent |

| 2-methyl-3-(prop-2-yn-1-yloxy)quinoline |

| tert-butyl nitrite |

| N-chlorosuccinimide |

| Ti(O-i-Pr)₄ |

| TMSCl |

| Mg |

| Pd/C |

| Aryl silyl ether |

| Aryllithium |

Cascade and Multicomponent Reactions Incorporating this compound

Following a comprehensive review of scientific literature and chemical databases, no specific examples of cascade or multicomponent reactions involving this compound as a primary reactant have been reported. While the structural motifs within the molecule—a terminal alkyne, a benzonitrile (B105546) group, and a propargyl ether—are known to participate in a variety of cascade and multicomponent processes, research explicitly detailing such transformations for this particular compound is not available in the current body of scientific publications.

The field of organic synthesis continues to explore the utility of diverse building blocks. Future research may yet uncover the potential of this compound in the construction of complex molecular architectures through elegant cascade or multicomponent reaction pathways. However, at present, there are no detailed research findings or data tables to present on this specific topic.

Advanced Applications of 3 Prop 2 Yn 1 Yloxy Benzonitrile in Materials and Supramolecular Chemistry

Precursors for Polymeric Materials and Conjugated Systems

The bifunctionality of 3-(Prop-2-yn-1-yloxy)benzonitrile, with its reactive propargyl and nitrile groups, makes it a promising monomer for the synthesis of advanced polymeric materials. The terminal alkyne group can undergo various polymerization reactions, such as polyaddition and cyclotrimerization, to form highly cross-linked and thermally stable polymers.

Research into bio-based propargyl ether thermosetting resins has demonstrated that materials with similar functionalities can form networks with exceptional thermal stability and fire resistance. researchgate.net These resins, when cured, exhibit high glass transition temperatures and significant char yields, properties that are highly desirable for applications in aerospace and other demanding environments. researchgate.net The cross-linking potential of the propargyl group in this compound suggests its suitability for creating similar high-performance thermosets.

Furthermore, the presence of both nitrile and alkyne functionalities allows for the potential synthesis of porous organic polymers (POPs). Studies have shown that monomers containing nitrogen-rich functionalities can lead to materials with high surface areas and selective CO2 capture capabilities. mdpi.comresearchgate.net The synthesis of POPs through the coupling of aromatic nitro and amino compounds has yielded materials with notable porosity. mdpi.comresearchgate.net By analogy, the polymerization of this compound could lead to porous frameworks with tailored properties for gas separation and storage.

The following table summarizes the potential polymerization pathways for this compound based on its functional groups:

| Polymerization Type | Reactive Group(s) | Potential Polymer Properties |

| Polyaddition | Propargyl | Thermally stable, cross-linked networks |

| Cyclotrimerization | Propargyl | Highly aromatic, rigid polymers |

| Co-polymerization | Propargyl and Nitrile | Functional porous organic polymers |

Building Blocks for Supramolecular Architectures

The specific arrangement of donor and acceptor groups in this compound facilitates its participation in the formation of ordered supramolecular structures through non-covalent interactions. The crystal engineering of related compounds, such as 3-(Prop-2-yn-1-yloxy)phthalonitrile and 4-(prop-2-yn-1-yloxy)benzonitrile (B1620623), provides significant insight into the potential self-assembly behavior of the title compound.

In the crystal structure of 3-(Prop-2-yn-1-yloxy)phthalonitrile, which contains an additional nitrile group, molecules form centrosymmetric dimers connected by C-H···N interactions. These dimers are further linked into supramolecular tapes. nih.govusc.edu.au The nearly planar conformation of the molecule and the stacking of the benzene (B151609) rings contribute to the stability of this arrangement. nih.gov

Similarly, the para-isomer, 4-(prop-2-yn-1-yloxy)benzonitrile, exhibits a crystal structure where hydrogen bonds between the acetylenic C-H and the cyano nitrogen link molecules into wave-like chains. nih.govjournament.comresearchgate.netelsevierpure.com These chains are further organized into rolling sheets through C-H···π interactions and a three-dimensional network via π-π stacking. nih.govjournament.comresearchgate.netelsevierpure.com The electronic conjugation between the cyano group, the benzene ring, and the propynyloxy (B15346420) oxygen atom influences the planarity and intermolecular interactions. nih.govresearchgate.net

These examples strongly suggest that this compound can form well-defined supramolecular assemblies governed by a combination of hydrogen bonding and π-stacking interactions. The precise architecture will be dependent on the meta-substitution pattern, which influences the directionality of these interactions.

Key intermolecular interactions for supramolecular assembly are detailed in the table below:

| Interaction Type | Participating Groups | Resulting Structure |

| C-H···N Hydrogen Bonding | Acetylenic C-H and Cyano N | Chains, tapes |

| π-π Stacking | Benzene rings | Stacked columns, 3D networks |

| C-H···π Interactions | Aromatic/Aliphatic C-H and Benzene ring | Higher-order assemblies |

Ligand Design and Catalyst Development

The nitrile and propargyl ether functionalities of this compound make it an interesting candidate for ligand design in coordination chemistry and catalysis. While direct catalytic applications of this specific molecule are not yet reported, the individual components are known to coordinate with metal centers.

Benzonitrile (B105546) and its derivatives are known to act as ligands in a variety of catalytic systems. For instance, electron-poor benzonitriles have been employed as labile, stabilizing ligands in asymmetric catalysis. They can stabilize dicationic catalyst precursors while being easily displaced by the substrate, thus influencing the catalytic activity. In some nickel-catalyzed cross-coupling reactions, benzonitrile-containing ligands have been designed to promote reductive elimination over other competing pathways.

The propargyl ether moiety can also participate in metal coordination. The alkyne group can coordinate to a metal center in a π-fashion, which can trigger subsequent reactions such as intramolecular hydroarylation. The ether oxygen can also act as a Lewis basic site for metal coordination. The combination of these two functionalities in this compound offers the potential for creating bidentate or bridging ligands, which could stabilize catalytic species or facilitate specific reaction pathways.

The potential coordination modes of this compound are summarized here:

| Functional Group | Coordination Mode | Potential Catalytic Role |

| Nitrile (C≡N) | σ-donation from N lone pair | Labile ligand, electronic tuning of metal center |

| Alkyne (C≡C) | π-coordination | Activation of the alkyne for further reaction |

| Ether (-O-) | σ-donation from O lone pair | Lewis basic site, potential for chelation |

Integration into Functional Organic Frameworks (e.g., MOFs, COFs)

The structure of this compound, with its rigid aromatic core and reactive terminal groups, makes it a suitable building block for the construction of functional porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).

COFs are porous polymers with a crystalline structure formed by the covalent bonding of organic building blocks. The alkyne group of this compound is particularly well-suited for the synthesis of COFs through reactions like cyclotrimerization, which forms new aromatic rings and creates a highly stable, porous network. The nitrile groups can be incorporated into the framework, providing sites for interaction with guest molecules. For example, ether-linked porphyrin COFs have been synthesized, demonstrating the viability of incorporating ether linkages into these materials. researchgate.net

The potential roles of this compound in functional frameworks are outlined below:

| Framework Type | Role of the Molecule | Potential Application |

| MOF | Organic linker | Gas storage, separation, catalysis |

| MOF | Post-synthetic modification handle | Functionalized pores for selective adsorption |

| COF | Monomer for framework synthesis | Porous materials for catalysis and electronics |

Utilization in Surface Modification and Nanotechnology

The terminal alkyne of this compound is a key functional group for its application in surface modification and nanotechnology, primarily through "click chemistry." The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and specific reaction that can be used to attach molecules to surfaces or nanoparticles. nih.gov

This compound can be used to functionalize surfaces such as gold or graphitic carbon. nih.gov Heat treatment of alkynes has been shown to form covalent bonds with carbon surfaces. researchgate.net More commonly, the alkyne group can be "clicked" onto an azide-modified surface, creating a stable triazole linkage. This allows for the precise control of the surface chemistry, for example, to create surfaces that resist the non-specific adsorption of proteins and cells. mdpi.com

In nanotechnology, this compound can be used to modify nanoparticles, such as those made of gold or magnetic materials. nih.gov By attaching this molecule to the surface of a nanoparticle, the nitrile functionality is exposed, which can then be used for further chemical transformations or to modulate the nanoparticle's properties. This "clickable" approach is advantageous because it is rapid, can be performed in aqueous media, and is highly selective. nih.govnih.gov This methodology is valuable for creating targeted imaging agents and drug delivery vehicles. nih.gov

A summary of the applications in this area is provided in the following table:

| Application Area | Method | Key Functional Group | Outcome |

| Surface Modification | Click Chemistry (CuAAC) | Alkyne | Controlled surface functionality, antifouling coatings |

| Nanoparticle Functionalization | Click Chemistry (CuAAC) | Alkyne | Stable, functionalized nanoparticles for sensing and delivery |

| Carbon Surface Grafting | Thermal or Radical-induced | Alkyne | Covalent attachment for modified electronic properties |

Advanced Spectroscopic and Mechanistic Elucidation Studies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules in solution. For 3-(prop-2-yn-1-yloxy)benzonitrile, ¹H and ¹³C NMR would provide a detailed map of the chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic, methylene (B1212753) (-O-CH₂-), and acetylenic (≡C-H) protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrile group and the electronegativity of the ether oxygen. Hydrogens on carbons adjacent to the ether oxygen typically resonate in the 3.4-4.5 ppm region. libretexts.orglibretexts.org The aromatic protons would appear in the 7.0-8.0 ppm range, with their specific shifts and coupling patterns determined by the meta-substitution pattern. The terminal acetylenic proton is expected around 2.5-3.5 ppm. oregonstate.educsustan.edu

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing distinct resonances for each carbon atom. The nitrile carbon (C≡N) appears significantly downfield, typically in the 110-120 ppm range. ucl.ac.uk Carbons of the benzene (B151609) ring would resonate between approximately 115 and 160 ppm, with the carbon attached to the ether oxygen appearing further downfield. Ether carbon atoms generally absorb in the 50 to 80 δ range. libretexts.org The acetylenic carbons (C≡C) are found in the 65-90 ppm region. pdx.edu

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in definitively assigning each proton and carbon signal by revealing their connectivity.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| Acetylenic C-H | ~2.5 - 3.5 | ~75 - 85 (C-H) | The terminal alkyne proton is a singlet. |

| Acetylenic C-C | - | ~70 - 80 (C-C) | Quaternary carbon, no proton signal. |

| Methylene (-O-CH₂-) | ~4.7 - 4.9 | ~55 - 65 | Shifted downfield by the adjacent oxygen. |

| Aromatic C-H | ~7.2 - 7.7 | ~115 - 135 | Complex splitting pattern due to meta-substitution. |

| Aromatic C-O | - | ~155 - 160 | Quaternary carbon, shifted downfield by oxygen. |

| Aromatic C-CN | - | ~110 - 115 | Quaternary carbon. |

| Nitrile C≡N | - | ~117 - 120 | Characteristic downfield shift. |

Advanced Mass Spectrometry Techniques for Reaction Pathway Analysis and Intermediate Detection

Advanced mass spectrometry (MS) is crucial for determining the molecular weight and elemental composition of this compound and for probing its reactivity. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₁₀H₇NO, by providing a highly accurate mass measurement.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can be calculated for various adducts of the molecule. uni.lu This data is valuable for ion mobility spectrometry, a technique often coupled with mass spectrometry.

Interactive Data Table: Predicted Collision Cross Section (CCS) Data

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 158.06004 | 145.6 |

| [M+Na]⁺ | 180.04198 | 156.4 |

| [M-H]⁻ | 156.04548 | 148.6 |

| [M+NH₄]⁺ | 175.08658 | 159.4 |

| [M]⁺ | 157.05221 | 138.3 |

Data sourced from PubChem predictions. uni.lu

In mechanistic studies, techniques like tandem mass spectrometry (MS/MS) are used to fragment ions of the parent molecule, providing structural information based on the fragmentation patterns. For reaction pathway analysis, MS can be coupled with reaction monitoring to detect and identify transient intermediates and products, offering insights into reaction mechanisms such as cycloadditions or rearrangements.

Infrared and Raman Spectroscopy for Vibrational Fingerprinting and Bond Characterization

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by characteristic absorption bands. The nitrile (C≡N) stretch is expected as a sharp, medium-intensity band in the 2220-2260 cm⁻¹ region. nist.gov The terminal alkyne presents two key signals: a sharp ≡C-H stretch around 3300 cm⁻¹ and a C≡C stretch near 2100-2140 cm⁻¹. researchgate.net The aromatic ring will show C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ range. vscht.cz A strong C-O stretching vibration from the ether linkage is expected in the 1050-1250 cm⁻¹ region. libretexts.orglibretexts.org

Raman Spectroscopy: Raman spectroscopy is particularly effective for detecting the symmetric and non-polar vibrations of the alkyne and nitrile groups. Both the C≡N and C≡C stretching vibrations give rise to sharp and distinct signals in a region of the Raman spectrum (1800–2800 cm⁻¹) that is typically free from signals from endogenous biomolecules, known as the "cellular silent region". nih.govmdpi.com The terminal alkyne signal appears around 2100 cm⁻¹, while internal alkynes are found closer to 2200 cm⁻¹. researchgate.net This makes these functional groups excellent Raman tags for imaging applications in chemical biology. rsc.org

Interactive Data Table: Expected Vibrational Bands

| Functional Group | Vibration Type | Expected IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Intensity |

| Acetylenic C-H | Stretch | ~3300 | ~3300 | Sharp, Strong (IR) |

| Aromatic C-H | Stretch | 3000 - 3100 | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 3000 | 2850 - 3000 | Medium |

| Nitrile C≡N | Stretch | 2220 - 2260 | 2220 - 2260 | Sharp, Medium (IR), Strong (Raman) |

| Alkyne C≡C | Stretch | 2100 - 2140 | 2100 - 2140 | Sharp, Weak (IR), Strong (Raman) |

| Aromatic C=C | Stretch | 1400 - 1600 | 1400 - 1600 | Medium to Weak |

| Ether C-O | Stretch | 1050 - 1250 | - | Strong (IR) |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. While a crystal structure for this compound is not publicly available, the analysis of its isomer, 4-(prop-2-yn-1-yloxy)benzonitrile (B1620623), offers a clear example of the insights this technique provides.

In the study of the 4-isomer, a single crystal was grown and analyzed. The data revealed an almost planar molecular structure, indicating electronic conjugation between the cyano group, the benzene ring, and the ether oxygen. In the crystal, molecules were linked by hydrogen bonds between the acetylenic C-H group and the nitrogen atom of the cyano group, forming one-dimensional chains. These chains were further connected by C-H···π interactions and π–π stacking between the aromatic rings, creating a three-dimensional network.

A similar analysis of this compound would be expected to yield detailed information on its molecular conformation and the specific intermolecular forces, such as hydrogen bonding and π-stacking, that govern its solid-state packing. These interactions are fundamental to understanding the material's physical properties.

In Situ Spectroscopic Methods for Real-Time Reaction Monitoring

In situ spectroscopic methods, such as time-resolved FT-IR or NMR, are powerful tools for studying reaction mechanisms in real time. These techniques allow for the direct observation of reactant consumption, product formation, and the appearance and disappearance of transient intermediates without the need for quenching or sample workup.

The synthesis of this compound, likely via a Williamson ether synthesis from 3-cyanophenol (B46033) and propargyl bromide, could be monitored using in situ FT-IR. By tracking the disappearance of the phenolic O-H stretch and the appearance of the characteristic alkyne (≡C-H) and ether (C-O) stretches, the reaction kinetics could be determined.

Furthermore, subsequent reactions of the propargyl group, such as metal-catalyzed cycloadditions, could be elucidated. ntnu.edursc.org For example, a [2+2+2] cycloaddition with other alkynes or a 1,3-dipolar cycloaddition with an azide (B81097) could be monitored to understand the reaction pathway, identify catalytic intermediates, and optimize reaction conditions for the synthesis of more complex heterocyclic structures.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

No dedicated studies on the quantum chemical properties of 3-(prop-2-yn-1-yloxy)benzonitrile have been identified.

Density Functional Theory (DFT) for Ground State Properties and Transition State Analysis

There are no published studies that utilize Density Functional Theory (DFT) to analyze the ground state properties, such as optimized geometry, electronic charge distribution, and frontier molecular orbitals, of this compound. Consequently, there is also no information on transition state analysis for any reactions involving this compound.

Ab Initio Methods for High-Accuracy Energy Calculations

High-accuracy ab initio calculations, which are computationally intensive but provide very precise energetic information, have not been reported for this compound. Such calculations are valuable for benchmarking other computational methods and for obtaining reliable thermochemical data.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

There is no available research on the use of molecular dynamics (MD) simulations to explore the conformational flexibility of this compound. MD simulations would be instrumental in understanding the molecule's behavior in different solvent environments and in identifying its low-energy conformations, which can influence its reactivity.

Elucidation of Reaction Mechanisms and Kinetics through Computational Modeling

Computational modeling has not been employed to elucidate the mechanisms and kinetics of reactions involving this compound. Such studies are essential for understanding reaction pathways, identifying intermediates and transition states, and predicting reaction rates.

Prediction of Spectroscopic Parameters from First Principles

There are no published first-principles predictions of the spectroscopic parameters (e.g., NMR, IR, UV-Vis) for this compound. While experimental spectroscopic data may exist, the computational prediction and comparison are crucial for validating theoretical models and for the detailed assignment of spectral features.

Design of Novel Transformations and Catalysts via Computational Screening

The use of computational screening to design novel chemical transformations or to identify suitable catalysts for reactions involving this compound has not been reported. This area of research holds significant potential for discovering new synthetic routes and for optimizing reaction conditions.

Future Research Directions and Challenges

Development of Highly Atom-Economical and Selective Synthetic Methodologies

A primary challenge in the utilization of 3-(prop-2-yn-1-yloxy)benzonitrile lies in the development of synthetic methods that are both highly efficient and environmentally benign. Atom economy, a key principle of green chemistry, seeks to maximize the incorporation of reactant atoms into the final product, thereby minimizing waste.

Future research will likely focus on catalytic approaches that improve the atom economy of aryl propargyl ether synthesis. Traditional methods often involve the Williamson ether synthesis, which, while effective, can generate stoichiometric amounts of salt byproducts. A more atom-economical approach involves the direct addition of alcohols to activated alkynes or the use of transition-metal catalysts to facilitate the coupling of phenols with propargylic partners. Ruthenium-catalyzed redox isomerization of propargyl alcohols presents another atom-economical route to related structures, suggesting that catalytic pathways could be developed for the direct synthesis of this compound from simpler precursors.

Furthermore, achieving high regioselectivity, particularly for the meta-substitution pattern, is a significant hurdle. Research into catalyst and ligand design will be crucial to control the position of functionalization on the aromatic ring, avoiding the formation of ortho and para isomers. Phase-transfer catalysis has shown promise in the synthesis of aromatic propargyl ethers, offering a method that can be both high-yielding and adaptable to industrial processes. google.com

| Synthetic Approach | Advantages | Challenges |

| Williamson Ether Synthesis | Well-established, versatile | Generates salt byproducts, lower atom economy |

| Catalytic O-propargylation | Higher atom economy, milder conditions | Catalyst cost and recovery, regioselectivity |

| Phase-Transfer Catalysis | Good yields, suitable for scale-up | Catalyst separation, optimization of reaction conditions |

Exploration of Unconventional Reactivity Modes for Alkyne and Nitrile Functionalities

The dual functionality of this compound provides a rich landscape for exploring novel chemical transformations. The terminal alkyne is a gateway to a multitude of reactions, while the nitrile group offers further opportunities for chemical elaboration.

The propargyl group is known to participate in a variety of reactions beyond simple additions. Metal-catalyzed cascade reactions, for instance, can lead to the rapid construction of complex molecular architectures from simple starting materials. google.com The alkyne can also undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition ("click chemistry"), to form triazoles, which are valuable in medicinal chemistry and materials science. researchgate.net Intramolecular hydroarylation, catalyzed by metals like indium, offers a pathway to chromene derivatives, highlighting the potential for intramolecular cyclizations. psecommunity.org

The nitrile group, while often considered a stable functional group, can be transformed into amines, amides, carboxylic acids, or heterocyclic systems. The hydrogenation of benzonitriles to produce primary aromatic amines is a well-established industrial process. nih.gov Furthermore, the nitrile group can participate in cycloaddition reactions and can direct ortho-metalation to introduce additional substituents on the aromatic ring.

Future research will likely explore the synergistic reactivity of the alkyne and nitrile groups. For example, tandem reactions where both functionalities participate in a single synthetic operation could lead to the efficient synthesis of novel polycyclic and heterocyclic compounds.

Rational Design of Materials with Tailored Properties

The unique structural features of this compound make it an attractive building block for the rational design of advanced materials. The rigid aromatic core, combined with the reactive propargyl group, allows for its incorporation into polymers and other materials with specific, tunable properties.

Propargyl ether-functionalized polymers have been shown to exhibit high glass transition temperatures (Tg) and excellent thermal stability. mdpi.comfau.de Upon heating, the propargyl groups can undergo cross-linking reactions to form a robust network structure. This suggests that this compound could be used as a monomer or cross-linking agent in the development of high-performance thermosetting resins, adhesives, and composites for the microelectronics and aerospace industries. mdpi.comfau.de The nitrile group can further enhance the properties of these materials by increasing polarity and improving adhesion.

The design of functional materials also extends to optoelectronic applications. osti.gov The conjugated system of the benzonitrile (B105546) core can be extended through polymerization or by attaching other chromophores via the alkyne or nitrile groups. This could lead to the development of novel organic semiconductors, light-emitting materials, or sensors.

| Potential Material Application | Key Feature of this compound | Desired Material Property |

| High-Performance Thermosets | Propargyl group for cross-linking | High thermal stability, high Tg, high modulus |

| Advanced Adhesives | Nitrile group for polarity and adhesion | Strong bonding to various substrates |

| Organic Electronics | Conjugated aromatic system, reactive handles | Tunable electronic and optical properties |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Synthesis

The fields of artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical research. For a molecule like this compound, these computational tools can accelerate discovery and optimization across its entire lifecycle.

Furthermore, ML models can be trained to predict the physicochemical and material properties of derivatives of this compound before they are even synthesized. This allows for the in silico screening of large virtual libraries of compounds to identify candidates with desired characteristics, such as a specific glass transition temperature, dielectric constant, or biological activity. Density Functional Theory (DFT) calculations can provide insights into reaction mechanisms and selectivity, guiding the rational design of catalysts and reaction conditions for its synthesis and subsequent transformations. fau.de

Addressing Scalability and Industrial Viability of Research Discoveries

A significant challenge for any new chemical entity is the transition from laboratory-scale synthesis to industrial production. For this compound and its derivatives to have a real-world impact, their synthesis must be scalable, cost-effective, and safe.

The industrial synthesis of related compounds, such as other aryl propargyl ethers, often relies on robust and optimized processes like phase-transfer catalysis. google.com However, the introduction of the nitrile functionality may require modifications to these processes. A thorough techno-economic analysis (TEA) is essential to evaluate the economic feasibility of any proposed large-scale synthesis. mdpi.com This analysis would consider factors such as the cost of raw materials, energy consumption, capital expenditure for equipment, and waste disposal costs.

Modular chemical process intensification (MCPI) offers a promising approach to address some of the challenges of scaling up specialty chemical production. MCPI systems, which often involve continuous flow reactors, can offer significant reductions in capital and operational expenditures compared to traditional batch processes. They can also improve safety and product consistency. Future research should explore the feasibility of producing this compound using such modular and intensified manufacturing technologies.

Q & A

Basic Research Questions

Q. What are the recommended synthesis protocols for 3-(Prop-2-yn-1-yloxy)benzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where a propargyl ether group is introduced to a benzonitrile precursor. Optimization strategies include:

- Temperature Control : Maintain reflux conditions (~80–100°C) to ensure complete reaction while avoiding side products like alkyne dimerization.

- Catalyst Selection : Use potassium carbonate or sodium hydride as a base to deprotonate the hydroxyl group of the precursor.

- Solvent Choice : Polar aprotic solvents (e.g., DMF or acetone) enhance nucleophilicity .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product. Confirm purity via TLC and NMR.

Q. How is the crystal structure of this compound determined, and what software tools are essential for analysis?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps include:

- Data Collection : Use a diffractometer (e.g., Rigaku Saturn724+) to measure intensities and generate hkl files .

- Structure Solution : Employ SHELXS/SHELXD for phase determination via direct methods .

- Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (e.g., bond lengths: C≡C ~1.20 Å, C-O ~1.36 Å) .

- Visualization : ORTEP-3 or WinGX generates thermal ellipsoid plots .

Q. What safety precautions are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use a fume hood to avoid inhalation of vapors.

- Storage : Keep in a sealed container at 10–25°C, away from oxidizers .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in click chemistry applications?

- Methodological Answer :

- FMO Analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to identify sites for cycloaddition (e.g., alkyne group for CuAAC reactions).

- NBO Analysis : Assess charge distribution to predict regioselectivity in triazole formation.

- Solvent Effects : Use implicit solvent models (e.g., PCM) to simulate reaction kinetics in polar media .

- Example Workflow : Gaussian 16 with B3LYP/6-311+G(d,p) basis set, followed by visualization in GaussView.

Q. How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental H/C NMR shifts (e.g., δ ~2.5 ppm for propargyl protons) with computed spectra (GIAO method).

- IR Analysis : Confirm nitrile stretch (~2230 cm) and alkyne C≡C stretch (~2100 cm) .

- X-ray Validation : Use SCXRD to resolve ambiguities in functional group assignments .

Q. What strategies are effective for studying the compound’s potential in OLED materials?

- Methodological Answer :

- Electron-Withdrawing Effects : The nitrile group enhances electron mobility. Test via cyclic voltammetry (HOMO/LUMO levels).

- Thermogravimetric Analysis (TGA) : Assess thermal stability (>250°C required for OLED applications).

- Device Fabrication : Incorporate into emissive layers and measure electroluminescence efficiency (e.g., CIE coordinates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.